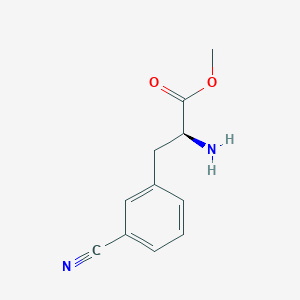

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate

Description

Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate is a chiral amino acid ester featuring a 3-cyanophenyl substituent at the β-carbon and a methyl ester group at the α-carboxyl position. The 3-cyanophenyl group introduces a strong electron-withdrawing cyano (-CN) substituent, which influences electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10H,6,13H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEFGBPISYQHIK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-cyanobenzaldehyde.

Aldol Condensation: The 3-cyanobenzaldehyde undergoes an aldol condensation with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The aromatic ring and amino group contribute to the compound’s overall pharmacophore, determining its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate with key analogs from the evidence:

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CN group in the target compound deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions . This contrasts with electron-donating groups (e.g., -OH in ), which activate the ring for ortho/para substitutions.

- Pyridine’s electronegative N and indole’s NH create distinct electronic environments, affecting reactivity in Pd-catalyzed cross-couplings .

- Steric Considerations: Bulky substituents (e.g., naphthyl ) reduce reaction yields due to steric hindrance, whereas the 3-cyanophenyl group’s smaller size may favor regioselective transformations.

Biological Activity

Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate, also known as (S)-3-(3-cyanophenyl)alanine methyl ester hydrochloride, is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- IUPAC Name : Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate

The mechanism of action of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate involves its interaction with various biological targets, primarily enzymes and receptors. The presence of the cyanophenyl group allows for specific interactions at the active sites of enzymes, potentially leading to inhibition or modification of enzyme activity. The ester group enhances solubility and stability, facilitating its biological effects.

Enzyme Inhibition

Research indicates that methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate may act as an enzyme inhibitor. It has been studied for its role in modulating enzymatic reactions, particularly in pathways associated with metabolic disorders. The compound's ability to inhibit specific enzymes could provide therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate exhibits cytotoxic effects against various cancer cell lines. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influence its antiproliferative activity .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Jurkat | 1.61 ± 1.92 | Induces apoptosis via enzyme inhibition |

| HT29 | 1.98 ± 1.22 | Disruption of metabolic pathways |

Neuroprotective Effects

Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses .

Case Studies

-

Study on Cancer Cell Lines :

A study published in the Journal of Organic Chemistry evaluated the effects of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate on various cancer cell lines. The results indicated significant cytotoxicity against Jurkat and HT29 cells, with IC50 values suggesting potent antitumor activity compared to standard chemotherapeutics like doxorubicin . -

Neuroprotection in Animal Models :

In an animal model study, administration of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate showed a reduction in neuronal loss following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.